(S)-1-methyl-3-phenylpiperazine pharmacology and toxicology
(S)-1-methyl-3-phenylpiperazine pharmacology and toxicology
Pharmacological Scaffold & Synthetic Precursor
Executive Summary
(S)-1-Methyl-3-phenylpiperazine is a critical chiral heterocyclic intermediate primarily utilized in the enantioselective synthesis of tetracyclic antidepressants, most notably Mirtazapine . Unlike its regioisomer 1-phenylpiperazine (a scaffold for recreational designer drugs like BZP or mCPP), the 3-phenylpiperazine moiety is characterized by a carbon-linked phenyl group, imparting distinct steric and electronic properties that govern its receptor binding profile.
This guide provides an in-depth analysis of the molecule's pharmacological utility as a chiral building block, its toxicology profile emphasizing corrosive potential, and the rigorous protocols required for its synthesis and handling.
Chemical Identity & Stereochemistry[1]
The pharmacological value of 1-methyl-3-phenylpiperazine lies in its stereochemistry. The (S)-enantiomer serves as the chiral template for (S)-Mirtazapine, which exhibits a distinct pharmacological profile compared to its (R)-counterpart.
-
IUPAC Name: (3S)-1-methyl-3-phenylpiperazine
-
CAS Registry: 5271-27-2 (Racemic), 931115-08-1 (S-isomer)
-
Molecular Formula: C11H16N2
-
Molecular Weight: 176.26 g/mol
Stereochemical Significance
In the context of Mirtazapine synthesis, the C3 chiral center of the piperazine ring is conserved, ultimately defining the chirality of the C14b bridgehead carbon in the final tetracyclic structure.
| Property | (S)-Enantiomer Significance |
| Target Drug | (S)-Mirtazapine (Eutomer for |
| Potency | (S)-Mirtazapine is ~20x more potent as an |
| Metabolism | Enantioselective metabolism by CYP2D6 and CYP3A4. |
Pharmacological Profile[2][3][4][5][6][7]
While primarily an intermediate, the phenylpiperazine core dictates a specific pharmacological footprint.[1]
3.1 Mechanism of Action (Scaffold Analysis)
(S)-1-methyl-3-phenylpiperazine functions as a pharmacophore . Its structure mimics the biogenic amine side chain, allowing it to interact with monoamine receptors, albeit with lower affinity than its fused-ring derivatives.
-
Adrenergic Receptors: The 3-phenyl substitution pattern aligns with the binding pocket of
-adrenergic receptors. In the final Mirtazapine structure, this alignment blocks the presynaptic autoreceptor, enhancing norepinephrine release. -
Serotonin Receptors: Unlike N-phenylpiperazines (which are potent 5-HT agonists/releasers), C-phenylpiperazines generally exhibit weaker direct serotonergic agonism but contribute to 5-HT antagonist activity when incorporated into larger tricyclic/tetracyclic systems.
3.2 Synthetic Pathway & Biological Activation
The molecule is biologically inert in terms of therapeutic efficacy until cyclized. Below is the critical pathway transforming this precursor into the active antidepressant.
Toxicology & Safety
(S)-1-methyl-3-phenylpiperazine is classified as a hazardous substance. Its lipophilic nature facilitates dermal absorption, while its basicity causes severe tissue damage.
4.1 Acute Toxicity Profile
| Endpoint | Classification | Hazard Statement | Mechanism |
| Oral | Category 3 (Toxic) | H301: Toxic if swallowed | CNS depression, potential seizure induction at high doses. |
| Dermal | Category 1B (Corrosive) | H314: Causes severe skin burns | Alkaline hydrolysis of membrane lipids (saponification). |
| Ocular | Category 1 | H318: Causes serious eye damage | Rapid corneal opacity and irreversible tissue destruction. |
4.2 Cytotoxicity & Mitochondrial Impact
Research on piperazine derivatives indicates a potential for mitochondrial toxicity.[2]
-
Mechanism: Disruption of the Mitochondrial Membrane Potential (
). -
Effect: High concentrations can trigger the Mitochondrial Permeability Transition Pore (mPTP) opening, leading to ATP depletion and necrotic cell death.[2]
-
Experimental Data: In skin spheroid models, 1-methyl-3-phenylpiperazine showed an IC50 of 0.78 wt% , classifying it as a significant skin irritant compared to non-irritants like PEG (IC50 ~31 wt%).
Experimental Protocols
5.1 Protocol: Stereoselective Synthesis of (S)-1-Methyl-3-Phenylpiperazine
Note: This protocol synthesizes the precursor via reduction of a chiral lactam.
Reagents:
-
(S)-Phenylglycine (Starting material for chirality)
-
N-Methyl-2-chloroethylamine
-
Sodium Borohydride (
) / Iodine ( ) system or Lithium Aluminum Hydride ( ) -
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Condensation: React (S)-phenylglycine with N-methyl-2-chloroethylamine under basic conditions to form the piperazinone intermediate (maintains chirality).
-
Reduction:
-
Suspend the piperazinone in anhydrous THF under
atmosphere. -
Add reducing agent (
or ) dropwise at 0°C to prevent racemization. -
Reflux for 12–18 hours.
-
-
Quenching: Cool to 0°C. Carefully quench with
, followed by 15% NaOH, then (Fieser workup). -
Isolation: Filter solids. Extract filtrate with Dichloromethane (DCM). Dry over
. -
Purification: Distillation under reduced pressure or recrystallization as the oxalate salt.
Validation (QC):
-
Chiral HPLC: Use a Chiralcel OD-H column; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
Optical Rotation: Measure
to confirm enantiomeric excess (>98% ee required).
5.2 Protocol: In Vitro Receptor Binding Assay (Screening)
To verify the "clean" nature of the intermediate before cyclization (ensuring no active impurities).
-
Membrane Preparation: Homogenize rat cerebral cortex (for
and 5-HT receptors). -
Incubation:
-
Ligand:
-RX821002 (for ) or -8-OH-DPAT (for 5-HT1A). -
Test Compound: (S)-1-methyl-3-phenylpiperazine (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Liquid scintillation counting. Calculate
and .-
Interpretation: High
(>1000 nM) indicates the intermediate is pharmacologically "silent" compared to the final drug, which is desirable for a precursor.
-
References
-
CymitQuimica. (2025).[3][4][5] 1-Methyl-3-phenylpiperazine: Chemical Properties and Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Retrieved from
-
Cayman Chemical. (2025). 1-Methyl-3-phenylpiperazine Product Information and Mirtazapine Synthesis. Retrieved from
-
Royal Society of Chemistry. (2025). Spheroid-based skin-on-a-chip platform for the evaluation of the toxicity of small molecules. Retrieved from
-
ResearchGate. (2017). Spectroscopic investigation and molecular docking on 1-Methyl-3-Phenylpiperazine. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spheroid-based skin-on-a-chip platform for the evaluation of the toxicity of small molecules and nanoparticles - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
